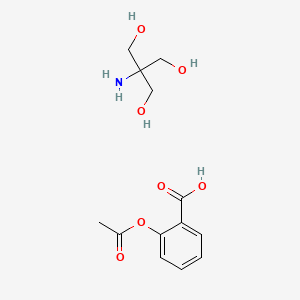
Einecs 239-264-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercurous oxide can be synthesized through the reaction of mercury(I) nitrate with sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of mercurous oxide and sodium nitrate as a byproduct .
Industrial Production Methods
In industrial settings, mercurous oxide is produced by the controlled oxidation of mercury in the presence of an oxidizing agent such as nitric acid. This method ensures a high yield of the desired product while minimizing the formation of unwanted byproducts .
Chemical Reactions Analysis
Types of Reactions
Mercurous oxide undergoes several types of chemical reactions, including:
Oxidation: Mercurous oxide can be further oxidized to form mercuric oxide (HgO).
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: Mercurous oxide can react with halogens to form mercurous halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as nitric acid.
Reduction: Can be achieved using reducing agents like hydrogen gas or zinc in an acidic medium.
Substitution: Halogenation reactions often require the presence of halogen gases like chlorine or bromine.
Major Products Formed
Oxidation: Mercuric oxide (HgO)
Reduction: Elemental mercury (Hg)
Substitution: Mercurous halides (e.g., mercurous chloride, Hg2Cl2)
Scientific Research Applications
Mercurous oxide has been utilized in various scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain compounds.
Biology: Employed in histological staining techniques to highlight specific cellular components.
Medicine: Historically used in topical antiseptic formulations, although its use has declined due to toxicity concerns.
Industry: Applied in the production of certain types of batteries and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which mercurous oxide exerts its effects is primarily through its ability to release mercury ions (Hg2+). These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to alterations in cellular function. The pathways involved often include oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Mercuric oxide (HgO)
- Mercurous chloride (Hg2Cl2)
- Mercuric chloride (HgCl2)
Comparison
Mercurous oxide (Hg2O) is unique in its ability to exist in a lower oxidation state compared to mercuric oxide (HgO). This property allows it to participate in different types of chemical reactions and makes it suitable for specific applications where a lower oxidation state is advantageous. Additionally, mercurous oxide is less soluble in water compared to mercuric chloride (HgCl2), which can be beneficial in certain industrial processes .
Properties
CAS No. |
15209-52-6 |
|---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C9H8O4.C4H11NO3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;5-4(1-6,2-7)3-8/h2-5H,1H3,(H,11,12);6-8H,1-3,5H2 |
InChI Key |
QNOVXWOIUNBQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


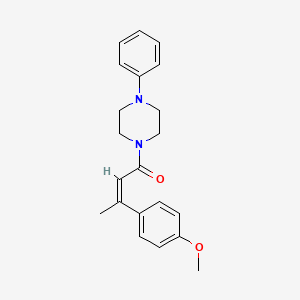

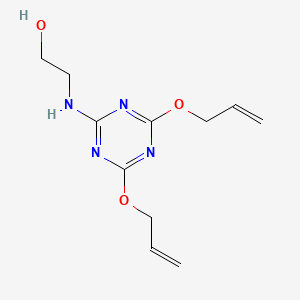
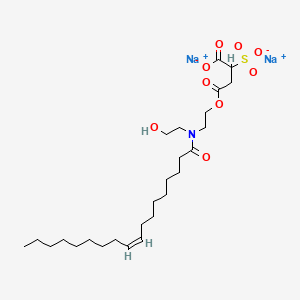
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
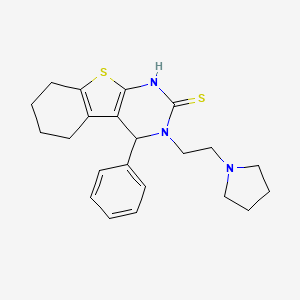
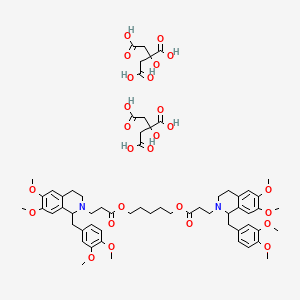
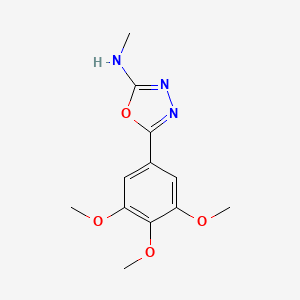
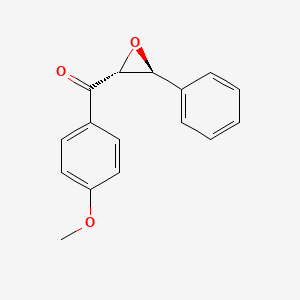
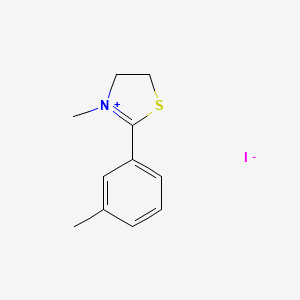
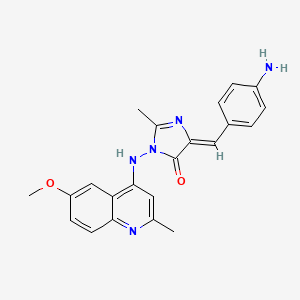
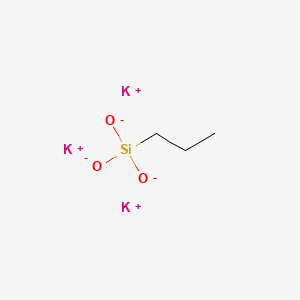
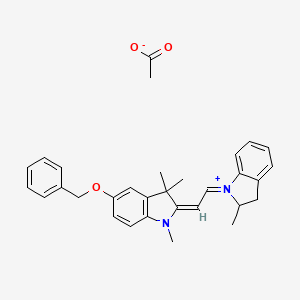
![4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12711940.png)
